Cas no 1334368-69-2 (N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide)

N-{4-[3-(4-Methanesulfonylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide is a synthetic organic compound featuring a thiazole-thiophene carboxamide core linked to a methanesulfonylpiperazine moiety. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of sulfonamide and heterocyclic functionalities. The methanesulfonyl group enhances solubility and metabolic stability, while the piperazine ring may contribute to target binding affinity. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic pathway ensures reproducibility, and its physicochemical properties suggest suitability for preclinical evaluation in therapeutic development.
N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide structure
1334368-69-2 structure
Product Name:N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide
CAS No:1334368-69-2
MF:C16H20N4O4S3
MW:428.549399375916
CID:6163671
PubChem ID:56723968
Update Time:2025-10-31

N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide
    • VU0639328-1
    • N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
    • AKOS024503531
    • 1334368-69-2
    • N-{4-[3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide
    • N-[4-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
    • F5254-1260
    • Inchi: 1S/C16H20N4O4S3/c1-27(23,24)20-8-6-19(7-9-20)14(21)5-4-12-11-26-16(17-12)18-15(22)13-3-2-10-25-13/h2-3,10-11H,4-9H2,1H3,(H,17,18,22)
    • InChI Key: XDEFSHZVBKOSIM-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCN(C(CCC2=CSC(NC(C3=CC=CS3)=O)=N2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 428.06466865g/mol
  • Monoisotopic Mass: 428.06466865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 165Ų

N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide Pricemore >>

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N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide Related Literature

Additional information on N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide

Comprehensive Analysis of N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide (CAS No. 1334368-69-2)

In the realm of pharmaceutical and biochemical research, N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide (CAS No. 1334368-69-2) has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound, often abbreviated for convenience, belongs to a class of thiazole and thiophene derivatives, which are widely studied for their bioactive potential. Researchers and industry professionals frequently search for terms like "thiazole-carboxamide derivatives", "piperazine-based sulfonamides", and "small molecule drug discovery" to explore its mechanisms and applications.

The molecular structure of N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide features a thiophene-2-carboxamide core linked to a thiazole ring via a propyl spacer, further modified with a methanesulfonylpiperazine moiety. This intricate design contributes to its ability to interact with specific biological targets, making it a candidate for kinase inhibition and signal transduction modulation. Recent trends in drug discovery highlight the growing interest in targeted therapies and precision medicine, aligning with the compound's potential role in addressing unmet medical needs.

From a synthetic chemistry perspective, the preparation of CAS No. 1334368-69-2 involves multi-step organic reactions, including amide coupling, sulfonylation, and heterocyclic ring formation. These processes are critical for achieving high purity and yield, which are essential for preclinical and clinical studies. Searches related to "synthetic routes for thiazole derivatives" and "piperazine sulfonamide synthesis" reflect the technical curiosity surrounding this compound's production. Additionally, its physicochemical properties, such as solubility and stability, are frequently investigated to optimize formulation strategies.

The pharmacological profile of N-{4-3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl-1,3-thiazol-2-yl}thiophene-2-carboxamide is under active exploration, with preliminary studies suggesting its relevance in inflammatory pathways and oncogenic signaling. Given the rising global focus on chronic diseases and personalized treatment, this compound's potential to modulate key cellular processes positions it as a promising scaffold for further development. Researchers often query "thiazole-based kinase inhibitors" and "sulfonamide drug candidates" to stay updated on advancements in this niche.

In conclusion, CAS No. 1334368-69-2 represents a compelling example of modern medicinal chemistry's ingenuity. Its combination of thiophene, thiazole, and sulfonamide functionalities offers a versatile platform for drug design. As the scientific community continues to prioritize innovative therapeutics and molecular targeting, this compound is poised to remain a subject of intense study and discussion in peer-reviewed literature and industry forums.

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